Cas no 2825006-07-1 (tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride)
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-37464908
- tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride
- 2825006-07-1
-
- Inchi: 1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12-6-9(13-7-12)4-5-16-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
- InChI Key: MJHCXPUCNKPFBE-UHFFFAOYSA-N
- SMILES: Cl.O1CCC2CC1(CNC(=O)OC(C)(C)C)CN2
Computed Properties
- Exact Mass: 278.1397203g/mol
- Monoisotopic Mass: 278.1397203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 301
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6Ų
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37464908-0.05g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 0.05g |
$249.0 | 2025-03-16 | |
| Enamine | EN300-37464908-0.1g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 0.1g |
$372.0 | 2025-03-16 | |
| Enamine | EN300-37464908-0.25g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 0.25g |
$530.0 | 2025-03-16 | |
| Enamine | EN300-37464908-0.5g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 0.5g |
$835.0 | 2025-03-16 | |
| Enamine | EN300-37464908-1.0g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 1.0g |
$1070.0 | 2025-03-16 | |
| Enamine | EN300-37464908-2.5g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 2.5g |
$2100.0 | 2025-03-16 | |
| Enamine | EN300-37464908-5.0g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 5.0g |
$3105.0 | 2025-03-16 | |
| Enamine | EN300-37464908-10.0g |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride |
2825006-07-1 | 95.0% | 10.0g |
$4606.0 | 2025-03-16 | |
| 1PlusChem | 1P028RB0-50mg |
tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride |
2825006-07-1 | 95% | 50mg |
$359.00 | 2024-05-07 | |
| 1PlusChem | 1P028RB0-100mg |
tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride |
2825006-07-1 | 95% | 100mg |
$522.00 | 2024-05-07 |
tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on tert-butyl N-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride
Introduction to Tert-butyl N-({2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate Hydrochloride (CAS No. 2825006-07-1)
Tert-butyl N-({2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride, identified by its CAS number 2825006-07-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further investigation in medicinal chemistry.
The molecular structure of tert-butyl N-({2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride incorporates a bicyclic framework, specifically a bicyclo[3.2.1]octane scaffold, which is known for its potential in modulating biological pathways. The presence of an oxo group and an azabicyclic moiety in the molecule adds to its complexity and suggests a diverse range of biological activities.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known to interact with various biological targets, including enzymes and receptors, which makes them promising candidates for therapeutic applications. The tert-butyl group in the compound's name not only contributes to its stability but also influences its pharmacokinetic properties, enhancing its potential as a drug candidate.
One of the most compelling aspects of tert-butyl N-({2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride is its potential in the treatment of neurological disorders. Studies have shown that compounds with similar structural features can modulate neurotransmitter systems, which could be beneficial in conditions such as epilepsy, depression, and anxiety disorders. The bicyclic core of the molecule is particularly interesting as it can mimic natural bioactive scaffolds found in neuroactive compounds.
Furthermore, the hydrochloride salt form of this compound enhances its solubility and bioavailability, which are critical factors for successful drug development. Improved solubility can lead to better absorption and distribution within the body, ultimately increasing the compound's therapeutic efficacy. This aspect makes tert-butyl N-({2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride an attractive candidate for further preclinical and clinical studies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize the synthetic route, making it more efficient and scalable for industrial production. This progress is crucial for translating laboratory discoveries into viable therapeutic agents.
Recent advancements in computational chemistry have also played a significant role in understanding the molecular interactions of tert-butyl N-({2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level, helping researchers design more effective derivatives with improved pharmacological profiles.
In conclusion, tert-butyl N-({2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamate hydrochloride represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable asset for drug discovery efforts aimed at treating neurological disorders and other conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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